

A Comparative Toxicological Assessment of Tris(2,3-dibromopropyl) phosphate and Its Alternatives

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Compound of Interest

Compound Name: *Einecs 286-539-4*

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This guide provides an objective comparison of the toxicological profiles of the flame retardant Tris(2,3-dibromopropyl) phosphate (Tris-BP) and its common alternatives: Tetrabromobisphenol A (TBBPA), Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), Resorcinol bis(diphenyl phosphate) (RDP), and Bisphenol A bis(diphenyl phosphate) (BDP). The information presented is supported by experimental data to aid in informed decision-making regarding the use of these chemicals.

Quantitative Toxicity Data Summary

The following table summarizes the available quantitative toxicity data for Tris-BP and its alternatives. Direct comparison of these values should be made with caution due to potential variations in experimental conditions.

| Chemical | CAS Number | Acute Oral LD50 (Rat) | Carcinogenicity Classification |
|---|------------|------------------------|---|
| Tris(2,3-dibromopropyl) phosphate (Tris-BP) | 126-72-7 | 810 - 5240 mg/kg[1][2] | IARC Group 2A (Probably carcinogenic to humans)[3][4] |
| Tetrabromobisphenol A (TBBPA) | 79-94-7 | > 5000 mg/kg | IARC Group 2A (Probably carcinogenic to humans) |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | 13674-87-8 | 1000 - 3000 mg/kg | IARC Group 2B (Possibly carcinogenic to humans) |
| Resorcinol bis(diphenyl phosphate) (RDP) | 57583-54-7 | > 2000 mg/kg | Data not available |
| Bisphenol A bis(diphenyl phosphate) (BDP) | 5945-33-5 | > 2000 mg/kg | Data not available |

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. A lower LD50 value indicates higher acute toxicity. Carcinogenicity classifications are from the International Agency for Research on Cancer (IARC).

Overview of Toxicological Endpoints

Beyond acute toxicity, these flame retardants exhibit a range of other toxic effects:

- Tris(2,3-dibromopropyl) phosphate (Tris-BP): Banned in children's clothing in the United States in 1977 due to its mutagenic and carcinogenic properties.[4] It is a known animal carcinogen, primarily affecting the kidneys, and is considered a genotoxic carcinogen.[2][3][5] It can be absorbed through the skin and may cause testicular atrophy, as well as liver and kidney damage.[6] Its mechanism of toxicity involves metabolism to reactive intermediates that can cause DNA damage.[7]

- **Tetrabromobisphenol A (TBBPA):** A widely used brominated flame retardant, TBBPA is also classified as a probable human carcinogen. It has been shown to be an endocrine disruptor, interfering with estrogen, androgen, and thyroid hormone activity.[8] TBBPA can induce oxidative stress and DNA damage.[3][4]
- **Tris(1,3-dichloro-2-propyl) phosphate (TDCPP):** This organophosphate flame retardant is a suspected carcinogen and has been shown to have endocrine-disrupting effects.[9] It is also associated with reproductive and developmental toxicity.
- **Resorcinol bis(diphenyl phosphate) (RDP):** As an organophosphate, RDP has the potential for neurotoxicity.[10] Studies in zebrafish have shown that it can inhibit acetylcholinesterase (AChE) activity and alter neurotransmitter levels, leading to neurodevelopmental effects.[11][12] It may also impact gut microbiota.
- **Bisphenol A bis(diphenyl phosphate) (BDP):** The toxicity of BDP is often inferred from its metabolites, bisphenol A (BPA) and diphenyl phosphate (DPHP). BPA is a well-known endocrine disruptor.

Experimental Protocols

The following are summaries of standard experimental protocols used to assess the key toxicological endpoints discussed in this guide. These are based on Organisation for Economic Co-operation and Development (OECD) guidelines, which are internationally recognized standards.

Acute Oral Toxicity (Based on OECD Guideline 423)

- **Objective:** To determine the acute oral toxicity of a substance.
- **Test Animals:** Typically rats, with a small group of animals (e.g., 3) of a single sex used in a stepwise procedure.
- **Procedure:** A single dose of the test substance is administered by gavage. Animals are fasted before dosing.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the

study.

- **Endpoint:** The test allows for the classification of the substance into a toxicity category based on the observed effects at different dose levels.

Carcinogenicity Studies (Based on OECD Guideline 451)

- **Objective:** To identify the carcinogenic potential of a chemical and to determine a dose-response relationship.
- **Test Animals:** Typically long-term studies in two rodent species (e.g., rats and mice), using at least 50 animals of each sex per dose group.
- **Procedure:** The test substance is administered daily to the animals in their diet, drinking water, or by gavage for a major portion of their lifespan (e.g., 24 months for rats). At least three dose levels and a concurrent control group are used.
- **Observation:** Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development. Comprehensive histopathological examination of all organs and tissues is conducted.
- **Endpoint:** The study identifies the incidence, type, and location of tumors, and helps in classifying the substance's carcinogenic potential.

Reproductive Toxicity (Based on OECD Guideline 416)

- **Objective:** To assess the effects of a substance on male and female reproductive performance and on the development of offspring over two generations.
- **Test Animals:** Typically rats.
- **Procedure:** The substance is administered to parental (F0) animals before mating, during mating, and throughout gestation and lactation. The first-generation (F1) offspring are then exposed to the substance from weaning into adulthood and through the production of a second generation (F2).
- **Observation:** Key endpoints include fertility, gestation length, litter size, offspring viability, growth, and sexual development. Histopathology of reproductive organs is also performed.

- Endpoint: The study provides a No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and developmental toxicity.

Neurotoxicity Study (Based on OECD Guideline 424)

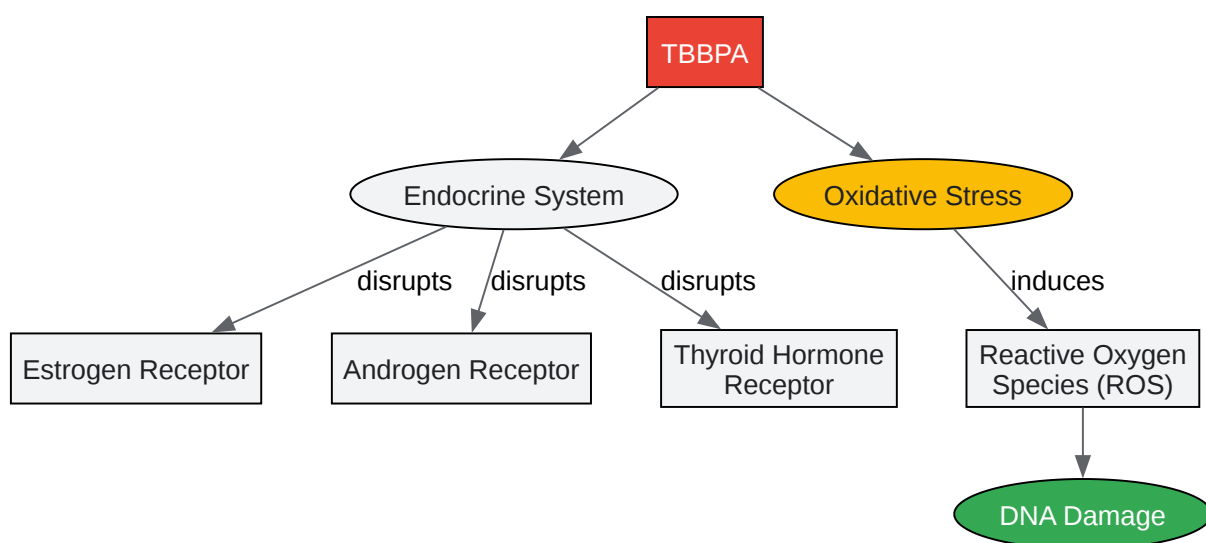
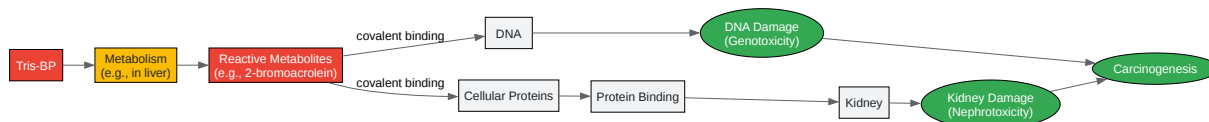
- Objective: To characterize the potential neurotoxic effects of a chemical.
- Test Animals: Typically rats.
- Procedure: The test substance is administered orally for a defined period (e.g., 28 or 90 days).
- Observation: A functional observational battery (FOB), motor activity tests, and detailed neuropathological examinations are conducted. The FOB includes observations of the animal's appearance, behavior, and neurological function.
- Endpoint: The study identifies neurobehavioral and neuropathological changes and establishes a NOAEL for neurotoxicity.

Endocrine Disruptor Screening (Based on US EPA Endocrine Disruptor Screening Program - EDSP)

- Objective: To determine if a chemical has the potential to interact with the estrogen, androgen, or thyroid hormone systems.
- Procedure: A two-tiered approach is used. Tier 1 consists of a battery of in vitro and in vivo screening assays to identify potential endocrine activity. Tier 2 involves more comprehensive tests to confirm and characterize any adverse endocrine effects.
- Endpoints: Tier 1 assays measure endpoints such as receptor binding, transcriptional activation, and changes in hormone-sensitive organ weights. Tier 2 studies assess adverse effects on reproduction and development.

Visualizing Mechanisms of Toxicity

The following diagrams, generated using Graphviz, illustrate some of the known or proposed mechanisms of toxicity for the discussed flame retardants.



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